molecular formula C9H10FNO B8557388 3-Fluoro-4-isopropylideneamino-phenol

3-Fluoro-4-isopropylideneamino-phenol

Cat. No. B8557388
M. Wt: 167.18 g/mol
InChI Key: AUXUPNCMMCATMM-UHFFFAOYSA-N
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Patent
US08013153B2

Procedure details

Using the procedure for Example 13, 4-amino-3-fluoro-phenol Compound 14a was refluxed with acetone to provide 3-fluoro-4-isopropylideneamino-phenol Compound 14b in quantitative yield. MS (ESI) m/z: 168 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
14a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].[CH3:10][C:11]([CH3:13])=O>>[F:9][C:3]1[CH:4]=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=1[N:1]=[C:11]([CH3:13])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F
Step Two
Name
14a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N=C(C)C)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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